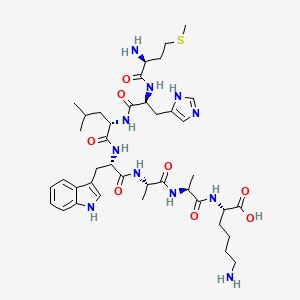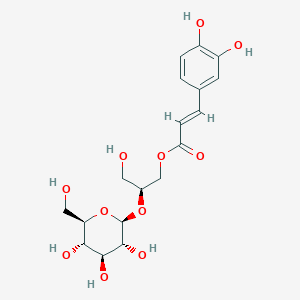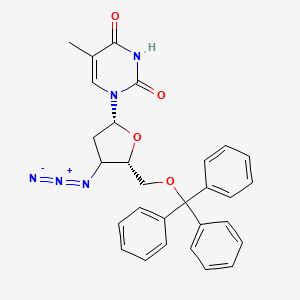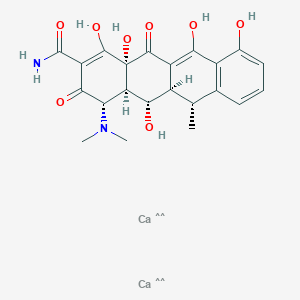
(|AS)-|A-Hydroxy-L-histidine (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(|AS)-|A-Hydroxy-L-histidine (hydrochloride) is a derivative of the amino acid histidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (|AS)-|A-Hydroxy-L-histidine (hydrochloride) typically involves the hydroxylation of L-histidine. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of (|AS)-|A-Hydroxy-L-histidine (hydrochloride) may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(|AS)-|A-Hydroxy-L-histidine (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified histidine compounds.
Wissenschaftliche Forschungsanwendungen
(|AS)-|A-Hydroxy-L-histidine (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (|AS)-|A-Hydroxy-L-histidine (hydrochloride) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
(|AS)-|A-Hydroxy-L-histidine (hydrochloride) can be compared with other similar compounds, such as:
L-Histidine: The parent amino acid from which it is derived.
Hydroxyproline: Another hydroxylated amino acid with similar properties.
N-Acetyl-L-histidine: A derivative of histidine with different functional groups.
The uniqueness of (|AS)-|A-Hydroxy-L-histidine (hydrochloride) lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to other histidine derivatives.
Eigenschaften
Molekularformel |
C6H10ClN3O3 |
|---|---|
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
(2S,3S)-2-amino-3-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O3.ClH/c7-4(6(11)12)5(10)3-1-8-2-9-3;/h1-2,4-5,10H,7H2,(H,8,9)(H,11,12);1H/t4-,5+;/m0./s1 |
InChI-Schlüssel |
LQDUIZNPJZDBTI-UYXJWNHNSA-N |
Isomerische SMILES |
C1=C(NC=N1)[C@H]([C@@H](C(=O)O)N)O.Cl |
Kanonische SMILES |
C1=C(NC=N1)C(C(C(=O)O)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-2-[[2-[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12390844.png)
![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)

![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-6-octadecanoyloxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12390870.png)





